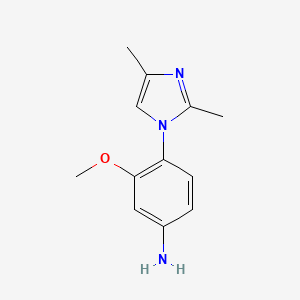
4-(2,4-Dimethyl-1-imidazolyl)-3-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dimethyl-1-imidazolyl)-3-methoxyaniline is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with two methyl groups and an aniline moiety substituted with a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethyl-1-imidazolyl)-3-methoxyaniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal with ammonia and formaldehyde in the presence of an acid catalyst.
Substitution Reactions: The imidazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Aniline Derivative: The methylated imidazole is coupled with 3-methoxyaniline through a nucleophilic aromatic substitution reaction, often using a palladium catalyst under inert conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring or the methoxy group.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as dimethylformamide.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2,4-Dimethyl-1-imidazolyl)-3-methoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dimethyl-1-imidazolyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,4-Dimethyl-1-imidazolyl)-3-fluoroaniline: Similar structure but with a fluorine atom instead of a methoxy group.
4-(2,4-Dimethyl-1-imidazolyl)-3-chloroaniline: Contains a chlorine atom in place of the methoxy group.
4-(2,4-Dimethyl-1-imidazolyl)-3-nitroaniline: Features a nitro group instead of the methoxy group.
Uniqueness
4-(2,4-Dimethyl-1-imidazolyl)-3-methoxyaniline is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Propiedades
Fórmula molecular |
C12H15N3O |
|---|---|
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
4-(2,4-dimethylimidazol-1-yl)-3-methoxyaniline |
InChI |
InChI=1S/C12H15N3O/c1-8-7-15(9(2)14-8)11-5-4-10(13)6-12(11)16-3/h4-7H,13H2,1-3H3 |
Clave InChI |
WOBBWXNJJRBEEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=N1)C)C2=C(C=C(C=C2)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine](/img/structure/B11720819.png)

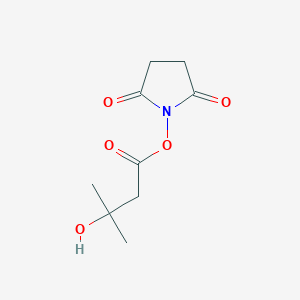
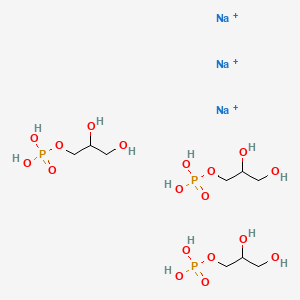
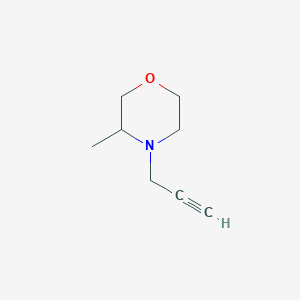
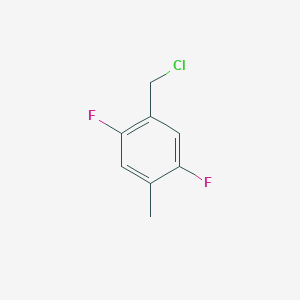
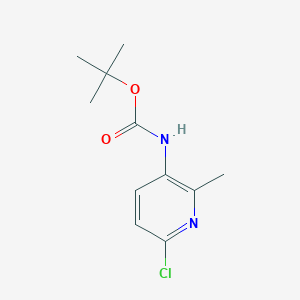
![2-{1-Oxa-9-azaspiro[5.5]undecan-3-yl}propanoate](/img/structure/B11720870.png)
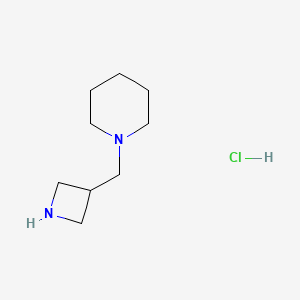
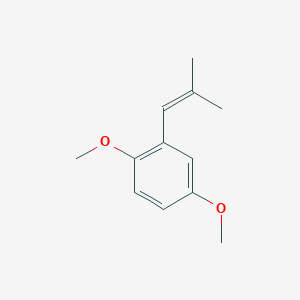
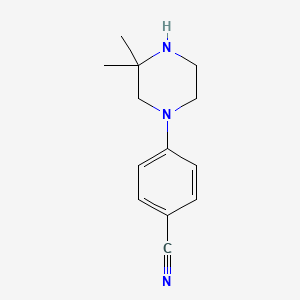
![6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11720887.png)
![tert-butyl 3-(hydroxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B11720888.png)
![(E)-N-[(4-Fluoro-3-phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B11720893.png)
